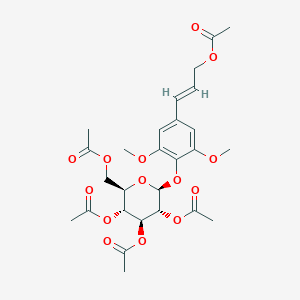

Syringin pentaacetate

Description

BenchChem offers high-quality Syringin pentaacetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Syringin pentaacetate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

[(E)-3-[3,5-dimethoxy-4-[(2S,3R,4S,5R,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxyphenyl]prop-2-enyl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H34O14/c1-14(28)35-10-8-9-19-11-20(33-6)23(21(12-19)34-7)41-27-26(39-18(5)32)25(38-17(4)31)24(37-16(3)30)22(40-27)13-36-15(2)29/h8-9,11-12,22,24-27H,10,13H2,1-7H3/b9-8+/t22-,24-,25+,26-,27+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KEQKIMKYTIOSCP-WSUMOVQPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC=CC1=CC(=C(C(=C1)OC)OC2C(C(C(C(O2)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OC/C=C/C1=CC(=C(C(=C1)OC)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H34O14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

582.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Syringin Pentaacetate: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Syringin pentaacetate, a derivative of the naturally occurring phenylpropanoid glycoside, syringin. This document consolidates key molecular data, outlines a potential synthetic protocol, and discusses the known biological activities of its parent compound, offering a comparative perspective for researchers investigating the therapeutic potential of this acetylated form.

Core Molecular and Physical Properties

Syringin pentaacetate is the acetylated form of syringin, where the five hydroxyl groups have been replaced with acetate esters. This modification significantly alters the polarity and hydrogen-bonding capacity of the parent molecule, which is expected to influence its solubility, membrane permeability, and biological activity. A summary of the key quantitative data for both syringin and syringin pentaacetate is presented below for comparative analysis.

| Property | Syringin | Syringin Pentaacetate |

| Molecular Formula | C₁₇H₂₄O₉ | C₂₇H₃₄O₁₅ |

| Molecular Weight | 372.37 g/mol | 582.6 g/mol [1] |

| CAS Number | 118-34-3 | 92233-55-1 |

| Appearance | White crystalline solid | Not specified |

| Melting Point | 192 °C | Not specified |

| Solubility | Slightly soluble in water | Not specified |

| NMR Data | Available | Available at BMRB, entry bmse010059[2] |

Experimental Protocols: Synthesis of Syringin Pentaacetate

Objective: To synthesize Syringin pentaacetate from Syringin.

Materials:

-

Syringin

-

Acetic anhydride

-

Pyridine (or sodium acetate as a catalyst)

-

Dichloromethane (or other suitable aprotic solvent)

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Rotary evaporator

-

Standard laboratory glassware (round-bottom flask, condenser, separatory funnel, etc.)

-

Magnetic stirrer and stir bar

-

Thin-layer chromatography (TLC) apparatus for reaction monitoring

Procedure:

-

Dissolution: Dissolve a known quantity of syringin in a suitable volume of anhydrous pyridine in a round-bottom flask. The flask should be equipped with a magnetic stir bar.

-

Acetylation: Cool the solution in an ice bath and slowly add an excess of acetic anhydride (typically 5-10 equivalents per hydroxyl group) dropwise with continuous stirring.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The progress of the reaction should be monitored by TLC until the starting material (syringin) is no longer visible.

-

Quenching: After the reaction is complete, carefully pour the mixture into ice-cold water to quench the excess acetic anhydride.

-

Extraction: Extract the aqueous mixture with dichloromethane (or another suitable organic solvent) multiple times. Combine the organic layers.

-

Washing: Wash the combined organic layers sequentially with saturated sodium bicarbonate solution (to remove acetic acid) and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude Syringin pentaacetate.

-

Purification: The crude product can be further purified by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to yield the pure Syringin pentaacetate.

Characterization: The final product should be characterized by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity. The NMR data for Syringin acetate can be referenced from the Biological Magnetic Resonance Bank (BMRB) under the accession number bmse010059[2].

Biological Activity and Signaling Pathways of the Parent Compound, Syringin

Currently, there is a lack of specific studies on the biological activities and associated signaling pathways of Syringin pentaacetate. However, its parent compound, syringin, has been extensively studied and shown to possess a wide range of pharmacological effects. It is important to note that the acetylation of syringin will alter its physicochemical properties, which may lead to different biological activities. The information below pertains to syringin and should serve as a foundation for future comparative studies with its pentaacetate derivative.

Syringin has demonstrated significant immunomodulatory, anti-inflammatory, neuroprotective, and anti-cancer properties. These effects are mediated through various signaling pathways.

Anti-inflammatory and Immunomodulatory Effects

Syringin has been shown to exert anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response. One of the primary mechanisms is the inhibition of the Nuclear Factor-kappa B (NF-κB) pathway.

The diagram above illustrates how syringin may inhibit the production of pro-inflammatory cytokines by blocking the activation of the IKK complex, which is a critical step in the NF-κB signaling cascade.

Furthermore, syringin has been reported to modulate other pathways, including:

-

MAPK Pathway: Syringin can influence the phosphorylation of mitogen-activated protein kinases (MAPKs) such as ERK, JNK, and p38, which are involved in inflammation and cell proliferation.

-

PI3K/Akt Pathway: This pathway is crucial for cell survival and growth, and syringin has been shown to modulate its activity in various cell types.

-

SIRT1 Signaling: Syringin may exert protective effects through the activation of Sirtuin 1 (SIRT1), a protein involved in cellular stress resistance and metabolism.

The diverse biological activities of syringin suggest that its acetylated derivative, Syringin pentaacetate, could also possess interesting pharmacological properties, potentially with improved bioavailability or different target specificity. Further research is warranted to explore the therapeutic potential of this modified natural product.

References

Natural sources and synthesis of Syringin

An In-depth Technical Guide to the Natural Sources and Synthesis of Syringin

Introduction

Syringin, also known as Eleutheroside B, is a phenylpropanoid glycoside with the chemical formula C₁₇H₂₄O₉.[1] First isolated from the bark of the lilac (Syringa vulgaris) in 1841, it has since been identified in a wide array of plant species.[2] Syringin is recognized for its significant pharmacological properties, including immunomodulatory, anti-inflammatory, anti-tumor, neuroprotective, and hypoglycemic effects.[1][3][4] As a key bioactive component in many traditional medicines, it is a subject of intense research for its therapeutic potential.[1][3] This document provides a comprehensive overview of the natural sources of syringin, its biosynthetic pathway, methods for its extraction and isolation, and chemical synthesis routes.

Physicochemical Properties:

-

Molecular Formula: C₁₇H₂₄O₉[1]

-

Molecular Weight: 372.37 g/mol [1]

-

Appearance: Colorless needle-like crystals[1]

-

Melting Point: 192°C[1]

-

Solubility: Soluble in hot water, ethanol, and methanol; slightly soluble in cold water and acetone; insoluble in benzene, chloroform, and ether.[1]

Natural Sources of Syringin

Syringin is widely distributed throughout the plant kingdom, found in over 23 families and more than 100 species.[1][5] The concentration of syringin can vary significantly depending on the plant species, the part of the plant used, and geographical location. Some of the most notable plant sources include Eleutherococcus senticosus (Siberian ginseng), where it is a key marker for quality control, Syringa reticulata, and Ilex rotunda.[1][5][6]

| Plant Family | Species | Plant Part | Syringin Content (% of Dry Weight) | Reference |

| Araliaceae | Eleutherococcus senticosus (syn. Acanthopanax senticosus) | Root | 0.01% - 0.04% | [6] |

| Oleaceae | Syringa reticulata var. mandshurica | Phloem | High content reported (specific % not stated) | [1] |

| Aquifoliaceae | Ilex rotunda | Bark | High content reported (specific % not stated) | [1] |

| Asteraceae | Centaurea species (C. crocodylum, C. macrocephala) | Not specified | 0.03% - 0.1% | [7] |

| Musaceae | Musa paradisiaca (Plantain) | Tepal | Not quantified | [2][7] |

| Thymelaeaceae | Edgeworthia chrysantha | Stems and Barks | Not quantified | [5][7] |

| Plantaginaceae | Plantago asiatica | Whole plant | Not quantified | |

| Oleaceae | Syringa vulgaris (Lilac) | Bark | Not quantified | [2] |

Note: The United States Pharmacopoeia (USP) and European Pharmacopoeia standards require that the content of syringin in Eleutherococcus senticosus preparations should be more than 0.8% of the extract.[1][3]

Extraction and Isolation from Natural Sources

The extraction and purification of syringin from plant materials are critical steps for its use in research and commercial products. Various methods have been developed, typically involving solvent extraction followed by chromatographic purification.

Experimental Protocol: Ultrasound-Assisted Extraction and Chromatographic Purification

This protocol is a composite of methodologies described for extracting syringin from sources like Ilex rotunda and Acanthopanax senticosus.[5][8]

1. Sample Preparation:

- Air-dry the plant material (e.g., bark, root).

- Grind the dried material into a fine powder to increase the surface area for extraction.

2. Ultrasound-Assisted Extraction (UAE):

- Place the powdered plant material in an extraction vessel.

- Add the extraction solvent. An optimized solvent is 65-75% ethanol or 65% methanol in water.[5][8]

- Perform extraction using an ultrasonic bath at a frequency of 40 kHz.

- Maintain the extraction temperature at 40°C for an optimized duration of 30 minutes.[8]

- After extraction, filter the mixture to separate the liquid extract from the solid plant residue.

- Concentrate the filtrate under reduced pressure to yield a crude extract.

3. Purification by Macroporous Resin Column Chromatography:

- Dissolve the crude extract in an appropriate solvent.

- Load the solution onto a pre-equilibrated macroporous resin column (e.g., HPD100C or AB-8).[9][10]

- Wash the column with deionized water to remove impurities like sugars and salts.

- Elute the column with a stepwise gradient of ethanol-water solutions (e.g., 20% to 60% ethanol).[9] Collect the fractions containing syringin.

4. Purification by Silica Gel Column Chromatography:

- Concentrate the syringin-rich fractions from the previous step.

- Adsorb the concentrate onto silica gel.

- Perform column chromatography on a silica gel column.

- Elute with a solvent system such as chloroform:methanol (e.g., 8:1 or 9:1 v/v).[9]

- Monitor the fractions using Thin Layer Chromatography (TLC) with a chloroform:methanol (8:2) developer and a 10% sulfuric acid in ethanol spray reagent (syringin appears as purple spots).[1][9]

5. Crystallization:

- Combine and concentrate the pure fractions.

- Induce crystallization by adding a non-solvent like anhydrous ethanol or by slow evaporation.

- Collect the crystals by filtration and wash with a cold solvent.

- Dry the crystals under vacuum to obtain pure syringin (purity >97%).[9]

6. Analysis:

- Confirm the purity and identity of the final product using High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.[5][7]

Workflow Diagram

Biosynthesis of Syringin

Syringin is a product of the phenylpropanoid pathway, a major plant secondary metabolic pathway. The biosynthesis starts with the amino acid phenylalanine and proceeds through a series of enzymatic reactions to produce sinapyl alcohol, which is then glycosylated to form syringin.[7]

References

- 1. Syringin: a naturally occurring compound with medicinal properties - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Syringin - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. Syringin: a naturally occurring compound with medicinal properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Frontiers | Syringin: a naturally occurring compound with medicinal properties [frontiersin.org]

- 6. Frontiers | Eleutherococcus root: a comprehensive review of its phytochemistry and pharmacological potential in the context of its adaptogenic effect [frontiersin.org]

- 7. researchgate.net [researchgate.net]

- 8. Ultrasound-Assisted Extraction of Syringin from the Bark of Ilex rotunda Thumb Using Response Surface Methodology - PMC [pmc.ncbi.nlm.nih.gov]

- 9. CN101328198B - A kind of extraction separation method of syringin - Google Patents [patents.google.com]

- 10. Enrichment and Purification of Syringin, Eleutheroside E and Isofraxidin from Acanthopanax senticosus by Macroporous Resin - PMC [pmc.ncbi.nlm.nih.gov]

Biological activity of Syringin and its derivatives

An In-depth Technical Guide to the Biological Activity of Syringin and Its Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

Syringin (Eleutheroside B), a phenylpropanoid glycoside, is a bioactive compound predominantly isolated from various medicinal plants, including those from the Acanthopanax, Syringa, and Ilex genera.[1][2] It is a key component in several traditional medicines and has garnered significant scientific interest due to its diverse pharmacological properties.[3][4] This technical guide provides a comprehensive overview of the biological activities of syringin and its derivatives, focusing on quantitative data, detailed experimental methodologies, and the underlying molecular signaling pathways. The information presented is intended to support research and development efforts in leveraging these compounds for therapeutic applications.

Core Biological Activities and Quantitative Data

Syringin exhibits a wide spectrum of pharmacological effects, including anti-inflammatory, anti-cancer, neuroprotective, hepatoprotective, immunomodulatory, and antioxidant activities.[2] The following tables summarize the key quantitative data associated with these effects for both syringin and its synthesized analogues.

Table 1: Anti-Cancer and Cytotoxic Activity

| Compound | Cell Line | Assay | IC50 Value | Citation |

| Syringin | MCF-7 (Breast Cancer) | MTT Assay (24h) | 32.11 µM | [5] |

| Syringin | MCF-7 (Breast Cancer) | MTT Assay (48h) | 21.35 µM | [5] |

| Syringin | HDFn (Normal Fibroblast) | MTT Assay (24h & 48h) | >100 µM | [5] |

| Synephrine Derivative 10S-E2 | K562 (Leukemia) | MTT Assay (24h) | ~13 µM | [6] |

| Synephrine Derivative 10S-E2 | Granta (Lymphoma) | MTT Assay (24h) | ~13 µM | [6] |

| Synephrine Derivative 13S-G2 | Granta (Lymphoma) | MTT Assay | 26.8 ± 1.2 µM | [7] |

Table 2: Anti-Inflammatory and Enzyme Inhibition Activity

| Compound | Target/Assay | Activity/IC50 Value | Citation |

| Syringin | TGF-βR1 Kinase | IC50: 6.48 µM | [5] |

| Syringin | HER2 Kinase | IC50: 7.18 µM | [5] |

| Syringin | EGFR Kinase | IC50: 12.38 µM | [5] |

| Syringin | FGFR4 Kinase | IC50: 16.03 µM | [5] |

| Syringin | MMP-2 | IC50: 16.07 µM | [5] |

| Syringin | NO Production (LPS-stimulated RAW264.7) | Insignificant effect up to 1000 µM | [8] |

| Synthetic Conjugate 14 | COX-2 Inhibition | IC50: 5.0 - 17.6 µM | [2][9] |

| Synthetic Conjugate 16 | COX-2 Inhibition | IC50: 5.0 - 17.6 µM | [2][9] |

| Synthetic Conjugates | 5-LOX Inhibition | IC50: 0.6 - 8.5 µM | [2] |

Table 3: In Vivo Efficacy and Dosage

| Compound | Model | Dosage | Effect | Citation |

| Syringin | LPS/D-GalN-Induced Fulminant Hepatic Failure (Mice) | 10, 30, 100 mg/kg (i.p.) | Dose-dependent reduction in mortality and liver injury | |

| Syringin | Neonatal Hypoxic-Ischemic Brain Injury (Rats) | 10 mg/kg (i.p.) | Reduced apoptosis and neuronal degeneration | [10] |

| Syringin | Myocardial Ischemia/Reperfusion (Rats) | Not specified (i.p.) | Improved cardiac function, reduced infarct size | [11][12] |

Key Signaling Pathways Modulated by Syringin

Syringin exerts its biological effects by modulating several critical intracellular signaling pathways. Understanding these mechanisms is crucial for targeted drug development.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a cornerstone of the inflammatory response.[13] Syringin has been shown to inhibit the activation of this pathway.[11][14] It prevents the phosphorylation and subsequent degradation of IκBα, the inhibitory protein that sequesters NF-κB in the cytoplasm. This action blocks the translocation of the active NF-κB p50/p65 dimer to the nucleus, thereby downregulating the expression of pro-inflammatory genes like TNF-α, IL-1β, and IL-6.[11][13][15]

PI3K/Akt Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt pathway is central to cell survival, proliferation, and growth.[16] Dysregulation of this pathway is common in cancer.[16] Syringin has been shown to inhibit PI3K/Akt signaling, leading to decreased proliferation and induction of apoptosis in cancer cells.[5] By preventing the activation of Akt, syringin can modulate downstream targets like mTOR and FOXO transcription factors, contributing to its anti-tumor effects.

Nrf2 Antioxidant Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway is the primary regulator of cellular antioxidant responses. Under basal conditions, Nrf2 is kept in the cytoplasm by Keap1 and targeted for degradation. In response to oxidative stress, Nrf2 is released, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE), inducing the expression of protective enzymes like HO-1 and NQO1. Syringin has been found to activate this pathway, which is a key mechanism for its antioxidant and cytoprotective effects.[11][17]

Experimental Protocols and Methodologies

The following sections provide detailed methodologies for key experiments used to characterize the biological activity of syringin.

Cell Viability and Cytotoxicity Assessment (MTT Assay)

This protocol is used to determine the effect of syringin or its derivatives on the viability and proliferation of cell lines, such as MCF-7 breast cancer cells.[3][18][19]

Materials:

-

Cell line of interest (e.g., MCF-7, HepG2)

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

96-well flat-bottom plates

-

Syringin/derivative stock solution (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

Multichannel pipette and microplate reader

Procedure:

-

Cell Seeding: Harvest cells and adjust the concentration to 1 x 10^5 cells/mL in complete medium. Seed 100 µL of the cell suspension (10,000 cells) into each well of a 96-well plate.

-

Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO2 humidified atmosphere to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include vehicle control (e.g., 0.1% DMSO) and untreated control wells.

-

Incubation: Incubate the plates for the desired exposure time (e.g., 24, 48, or 72 hours).

-

MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C. Living cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.[3]

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of solubilization buffer to each well. Pipette up and down to dissolve the formazan crystals.

-

Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 620 nm can be used to subtract background absorbance.[18]

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against compound concentration and determine the IC50 value using non-linear regression analysis.

In Vitro Anti-inflammatory Assay (NO Production in RAW264.7 Macrophages)

This protocol assesses the ability of syringin to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells.[20]

Materials:

-

RAW264.7 murine macrophage cell line

-

Complete culture medium

-

Syringin/derivative stock solution

-

Lipopolysaccharide (LPS) from E. coli

-

Griess Reagent System

-

96-well plates

Procedure:

-

Cell Seeding: Seed RAW264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

-

Compound Pre-treatment: Treat the cells with various concentrations of syringin for 1-2 hours before inflammatory stimulation.

-

Inflammatory Stimulation: Add LPS to a final concentration of 1 µg/mL to all wells except the negative control.

-

Incubation: Incubate the plate for 24 hours at 37°C.

-

Nitrite Measurement: Collect 50 µL of the cell culture supernatant from each well. Mix it with 50 µL of Sulfanilamide solution (Part I of Griess Reagent) and incubate for 10 minutes in the dark.

-

Color Development: Add 50 µL of NED solution (Part II of Griess Reagent) and incubate for another 10 minutes in the dark.

-

Absorbance Measurement: Measure the absorbance at 540 nm. The amount of nitrite, a stable product of NO, is proportional to the absorbance.

-

Data Analysis: Use a sodium nitrite standard curve to quantify the nitrite concentration. Calculate the percentage inhibition of NO production compared to the LPS-only treated cells.

Western Blot Analysis for Signaling Pathway Proteins

This protocol is used to detect changes in the expression and phosphorylation status of key proteins in pathways like NF-κB (p65, p-IκBα) and PI3K/Akt (p-Akt, Akt) following treatment with syringin.[11][15]

Materials:

-

Treated and untreated cell lysates

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF membranes and transfer apparatus

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-p-p65, anti-p65, anti-p-Akt, anti-Akt, anti-β-actin)

-

HRP-conjugated secondary antibody

-

Enhanced Chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Protein Extraction and Quantification: Lyse cells with RIPA buffer. Quantify protein concentration using the BCA assay.

-

Electrophoresis: Denature equal amounts of protein (20-40 µg) from each sample and load onto an SDS-PAGE gel. Run the gel to separate proteins by size.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with the desired primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.

-

Washing: Wash the membrane three times with TBST for 10 minutes each.

-

Secondary Antibody Incubation: Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Washing: Repeat the washing step.

-

Detection: Apply ECL substrate to the membrane and capture the chemiluminescent signal using an imaging system.

-

Analysis: Quantify band intensity using densitometry software. Normalize the protein of interest to a loading control (e.g., β-actin). For phosphoproteins, normalize to the total protein level.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for evaluating the neuroprotective effects of syringin in an in vitro model of oxidative stress.[21]

Conclusion

Syringin and its derivatives represent a promising class of natural compounds with significant therapeutic potential across multiple disease areas. Their multifaceted biological activities are underpinned by the modulation of key cellular signaling pathways involved in inflammation, cell survival, and oxidative stress. The quantitative data and detailed methodologies provided in this guide serve as a valuable resource for researchers and drug development professionals aiming to further explore and harness the pharmacological properties of these compounds. Future research should focus on lead optimization of syringin derivatives to enhance potency and selectivity, as well as comprehensive preclinical and clinical evaluation to translate these findings into novel therapeutic agents.

References

- 1. Hepatoprotective effect of syringin combined with costunolide against LPS-induced acute liver injury in L-02 cells via Rac1/AKT/NF-κB signaling pathway | Aging [aging-us.com]

- 2. researchgate.net [researchgate.net]

- 3. MTT assay protocol | Abcam [abcam.com]

- 4. Lipopolysaccharide-induced inflammatory liver injury in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis and Anti-Cancer Activity In Vitro of Synephrine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Evaluation of syringin’s neuroprotective effect in a model of neonatal hypoxic-ischemic brain injury - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Syringin exerts anti‐inflammatory and antioxidant effects by regulating SIRT1 signaling in rat and cell models of acute myocardial infarction - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Syringin exerts anti-inflammatory and antioxidant effects by regulating SIRT1 signaling in rat and cell models of acute myocardial infarction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 14. Frontiers | Syringin: a naturally occurring compound with medicinal properties [frontiersin.org]

- 15. researchgate.net [researchgate.net]

- 16. cusabio.com [cusabio.com]

- 17. researchgate.net [researchgate.net]

- 18. Testing Cell Viability in Breast Cancer Cells with EZ4U - MTT Assay | Biomedica [bmgrp.com]

- 19. protocols.io [protocols.io]

- 20. Total Syntheses and Anti-inflammatory Activities of Syringin and Its Natural Analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs - PMC [pmc.ncbi.nlm.nih.gov]

The Therapeutic Potential of Acetylated Glycosides: A Technical Guide for Drug Development Professionals

An in-depth exploration of the synthesis, biological evaluation, and mechanisms of action of acetylated glycosides, offering a promising frontier in the development of novel therapeutics.

Introduction

Glycosides, naturally occurring compounds composed of a sugar moiety linked to a non-sugar aglycone, have long been a fertile source of therapeutic agents. Their diverse structures and biological activities have led to their use in treating a wide range of conditions, from heart failure to cancer. Acetylation, the process of introducing an acetyl functional group, has emerged as a powerful strategy to modulate the physicochemical and pharmacological properties of these molecules. This technical guide provides a comprehensive overview of the therapeutic applications of acetylated glycosides, with a focus on flavonoids, cardiac glycosides, and saponins. It is intended for researchers, scientists, and drug development professionals seeking to leverage this promising class of compounds in their therapeutic discovery efforts.

Acetylation can significantly enhance the therapeutic potential of glycosides by improving their bioavailability, increasing their potency, and altering their mechanism of action. This guide will delve into the quantitative data supporting these claims, provide detailed experimental protocols for their synthesis and evaluation, and visualize the complex signaling pathways through which they exert their effects.

Data Presentation: Enhanced Bioactivity of Acetylated Glycosides

The acetylation of glycosides has been shown to significantly enhance their cytotoxic and anti-inflammatory activities. The following tables summarize the quantitative data from various studies, comparing the 50% inhibitory concentration (IC50) values of glycosides before and after acetylation.

| Compound | Cancer Cell Line | IC50 (µM) - Non-Acetylated | IC50 (µM) - Acetylated | Fold Increase in Potency | Reference |

| Quercetin | MCF-7 (Breast) | 73 | 37 | 1.97 | [1] |

| Quercetin | MDA-MB-231 (Breast) | 85 | 48 | 1.77 | [1] |

| Kaempferol | MDA-MB-231 (Breast) | 46.7 | 33.6 (4Ac-K) | 1.39 | [2] |

| Kaempferol | HCT-116 (Colon) | 34.85 | 28.53 (4Ac-K) | 1.22 | [2] |

| Apigenin | MDA-MB-231 (Breast) | 27.1 | 16.7 (2Ac-A) | 1.62 | [2] |

Table 1: Anticancer Activity of Acetylated Flavonoids. This table illustrates the enhanced anticancer potency of flavonoids after acetylation, as indicated by the lower IC50 values in various cancer cell lines.

| Compound | Activity | IC50 (µM) - Non-Acetylated | IC50 (µM) - Acetylated | Fold Increase in Potency | Reference |

| Digitoxin Analog | Cytotoxicity (HCT-116) | ~0.17 µM | ~0.018 µM (5β) | ~9.4 | [2] |

Table 2: Anticancer Activity of an Acetylated Cardiac Glycoside Analog. This table shows a significant increase in the cytotoxic potency of a digitoxin analog upon modification, which includes acetylation.

| Compound | Activity | Effect | Reference |

| Soyasaponins | Anti-inflammatory | Acetylated soyasaponins showed no significant effect on HT-29 colon cancer cell growth, whereas the aglycones were potent inhibitors. | [3] |

| Ginsenosides | Anti-angiogenic | The presence of an acetyl group at C-22 of triterpenoid saponins led to more potent anti-angiogenic effects. | [4] |

Table 3: Bioactivity of Acetylated Saponins. This table highlights the variable effects of acetylation on the biological activity of saponins, suggesting that the impact of acetylation is highly dependent on the specific compound and the biological context.

Experimental Protocols

This section provides detailed methodologies for the synthesis and biological evaluation of acetylated glycosides, offering a practical guide for researchers in the field.

Synthesis of Acetylated Flavonoids

This protocol describes a general method for the per-O-acetylation of flavonoids.[5][6][7]

Materials:

-

Flavonoid (e.g., quercetin, kaempferol)

-

Acetic anhydride

-

Pyridine

-

Dichloromethane (DCM)

-

Nitromethane

-

Acetyl chloride

-

Aluminum chloride (AlCl3)

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

tert-Butyl hydroperoxide (TBHP)

-

Ethanol

-

Water

-

Ice

Procedure:

-

Acetylation: Dissolve the flavonoid in pyridine. Add acetic anhydride to the solution and stir at room temperature for several hours.

-

Work-up: Pour the reaction mixture into ice-water. The precipitate is the acetylated flavonoid.

-

Purification: Filter the precipitate and purify by recrystallization from an appropriate solvent.

-

Alternative Procedure (for Chalcone-based synthesis): a. Dissolve phloroglucinol and aluminum chloride in a mixture of DCM and nitromethane. b. Add a solution of acetyl chloride in DCM dropwise and reflux the mixture. c. Remove DCM by distillation and quench the reaction with water. d. The resulting acetyl phloroglucinol can be further modified to synthesize the desired flavonoid. e. Condense the appropriate acetophenone with a benzaldehyde derivative in the presence of a base (e.g., NaOH in ethanol) to form a chalcone. f. Cyclize the chalcone using an oxidizing agent (e.g., TBHP) to form the flavonol.

-

Characterization: Confirm the structure of the acetylated product using techniques such as 1H-NMR, 13C-NMR, and FT-IR spectroscopy.

MTT Assay for Anticancer Activity

This protocol details the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric method to assess cell viability and determine the IC50 values of compounds.

Materials:

-

Cancer cell lines (e.g., MCF-7, MDA-MB-231)

-

Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

-

96-well plates

-

Test compound (acetylated glycoside)

-

MTT solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO) or other solubilizing agent

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the acetylated glycoside (and the non-acetylated counterpart as a control) for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO).

-

MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will metabolize the MTT into formazan crystals.

-

Formazan Solubilization: Carefully remove the medium and add DMSO to each well to dissolve the formazan crystals, resulting in a purple solution.

-

Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value, the concentration of the compound that inhibits cell growth by 50%, by plotting a dose-response curve.

Nitric Oxide (NO) Production Assay for Anti-inflammatory Activity

This protocol describes the measurement of nitric oxide production in lipopolysaccharide (LPS)-stimulated macrophages, a common in vitro model for inflammation.[8][9][10][11][12]

Materials:

-

RAW 264.7 macrophage cell line

-

Cell culture medium (e.g., DMEM)

-

LPS from Escherichia coli

-

Test compound (acetylated glycoside)

-

Griess reagent (1% sulfanilamide, 0.1% naphthylethylene diamine dihydrochloride, and 2.5% phosphoric acid)

-

Sodium nitrite standard solution

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed RAW 264.7 cells in a 96-well plate and allow them to adhere.

-

Compound and LPS Treatment: Pre-treat the cells with various concentrations of the acetylated glycoside for 1 hour. Then, stimulate the cells with LPS (e.g., 1 µg/mL) and incubate for 24 hours.

-

Nitrite Measurement: After incubation, collect the cell culture supernatants. Mix an equal volume of the supernatant with Griess reagent in a new 96-well plate and incubate at room temperature for 10 minutes.

-

Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.

-

Data Analysis: Create a standard curve using known concentrations of sodium nitrite. Use the standard curve to determine the concentration of nitrite in the culture supernatants. Calculate the percentage of inhibition of NO production for each concentration of the test compound relative to the LPS-only control.

Signaling Pathways and Mechanistic Insights

Acetylated glycosides exert their therapeutic effects by modulating various intracellular signaling pathways. This section explores the mechanisms of action of these compounds, with a focus on the NF-κB and PI3K/Akt pathways, which are critical regulators of inflammation and cancer.

Workflow for Investigating the Mechanism of Action

The following diagram illustrates a typical experimental workflow for elucidating the mechanism of action of a novel acetylated glycoside.

Inhibition of the NF-κB Signaling Pathway

The NF-κB pathway is a key regulator of the inflammatory response and is often dysregulated in cancer. Several glycosides and their acetylated derivatives have been shown to inhibit this pathway. For instance, soyasaponins have been reported to inhibit the NF-κB pathway by suppressing the degradation of IκBα and the subsequent nuclear translocation of NF-κB.[13][14][15]

The following diagram illustrates the canonical NF-κB signaling pathway and a potential point of inhibition by an acetylated glycoside.

Modulation of the PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is crucial for cell survival, proliferation, and metabolism. Its aberrant activation is a hallmark of many cancers. Some saponins have been shown to exert their anticancer effects by inhibiting this pathway.[4][13][14][16][17]

The diagram below depicts the PI3K/Akt signaling pathway and a potential point of intervention by an acetylated glycoside.

Mechanism of Action of Acetylated Cardiac Glycosides

Cardiac glycosides primarily exert their effects by inhibiting the Na+/K+-ATPase pump.[1][18][19][20][21] This inhibition leads to an increase in intracellular sodium, which in turn increases intracellular calcium, resulting in enhanced cardiac contractility. In cancer cells, this disruption of ion homeostasis can trigger apoptosis. Acetylation can modify the binding affinity of these glycosides to the Na+/K+-ATPase, thereby altering their potency.

The following diagram illustrates the interaction of an acetylated cardiac glycoside with the Na+/K+-ATPase pump.

Conclusion

Acetylated glycosides represent a promising class of therapeutic agents with enhanced biological activities compared to their parent compounds. The data presented in this guide demonstrates that acetylation can significantly improve the anticancer and anti-inflammatory properties of flavonoids, cardiac glycosides, and saponins. The detailed experimental protocols provide a foundation for researchers to synthesize and evaluate these compounds, while the signaling pathway diagrams offer insights into their mechanisms of action. Further research into the structure-activity relationships of acetylated glycosides and their specific molecular targets will undoubtedly pave the way for the development of novel and more effective therapies for a range of diseases. This in-depth technical guide serves as a valuable resource for scientists and drug development professionals dedicated to advancing the field of glycoside-based therapeutics.

References

- 1. Interactions between cardiac glycosides and sodium/potassium-ATPase: three-dimensional structure-activity relationship models for ligand binding to the E2-Pi form of the enzyme versus activity inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Enhancing the anticancer properties of cardiac glycosides by neoglycorandomization - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Soyasaponins: the relationship between chemical structure and colon anticarcinogenic activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Comparative Analysis of Acetylated Flavonoids’ Chemopreventive Effects in Different Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. academic.oup.com [academic.oup.com]

- 9. Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. Soyasaponins Can Blunt Inflammation by Inhibiting the Reactive Oxygen Species-Mediated Activation of PI3K/Akt/NF-kB Pathway | PLOS One [journals.plos.org]

- 14. Soyasaponins Can Blunt Inflammation by Inhibiting the Reactive Oxygen Species-Mediated Activation of PI3K/Akt/NF-kB Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Research progress on the PI3K/AKT signaling pathway in gynecological cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 17. PI3K/AKT pathway as a key link modulates the multidrug resistance of cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Recent advances in cardiac glycoside-Na+,K+-ATPase interaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Interaction of cardiac glycosides with (Na+ + K+)-activated ATPase. A biochemical link to digitalis-induced inotropy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Structural Insights into the Interactions of Digoxin and Na+/K+-ATPase and Other Targets for the Inhibition of Cancer Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Effects of K+ on the interaction between cardiac glycosides and Na,K-ATPase - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Syringin Pentaacetate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Syringin pentaacetate (CAS Number: 92233-55-1) is a synthetically modified derivative of the naturally occurring phenylpropanoid glycoside, syringin. The addition of five acetate groups significantly alters the physicochemical properties of the parent compound, primarily by increasing its lipophilicity. This modification has the potential to enhance its bioavailability and modulate its biological activity, making it a compound of interest for further investigation in drug discovery and development. This technical guide provides a comprehensive overview of Syringin pentaacetate, including its chemical properties, a detailed synthesis protocol, and an exploration of its potential biological activities and associated signaling pathways, largely extrapolated from the extensive research on its parent compound, syringin.

Physicochemical Properties

While specific experimental data for Syringin pentaacetate is limited, its fundamental properties can be derived from its chemical structure and in comparison to its parent compound, syringin. The introduction of five acetyl groups is expected to increase its molecular weight and significantly decrease its polarity.

Table 1: Physicochemical Properties of Syringin and Syringin Pentaacetate

| Property | Syringin | Syringin Pentaacetate (Predicted) | Data Source/Justification |

| CAS Number | 118-34-3 | 92233-55-1 | |

| Molecular Formula | C₁₇H₂₄O₉ | C₂₇H₃₄O₁₄ | |

| Molecular Weight | 372.37 g/mol | 582.55 g/mol | [1] |

| Appearance | White crystalline solid | Likely a white to off-white solid | General property of similar compounds |

| Melting Point | 192 °C | Expected to be lower than Syringin | Acetylation often lowers the melting point of glycosides. |

| Solubility | Slightly soluble in water | Predicted to have low aqueous solubility and high solubility in organic solvents (e.g., DMSO, DMF, acetone) | Increased lipophilicity due to acetyl groups |

Synthesis of Syringin Pentaacetate

Syringin pentaacetate is not typically isolated from natural sources and is synthesized through the acetylation of syringin. This process involves the esterification of the free hydroxyl groups of syringin with an acetylating agent.

Experimental Protocol: Acetylation of Syringin

This protocol outlines a standard laboratory procedure for the synthesis of Syringin pentaacetate from syringin using acetic anhydride and pyridine.

Materials:

-

Syringin

-

Acetic anhydride

-

Pyridine (anhydrous)

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Solvents for column chromatography (e.g., ethyl acetate/hexane mixture)

-

Rotary evaporator

-

Thin Layer Chromatography (TLC) plates and developing chamber

Procedure:

-

Dissolution: Dissolve syringin (1 equivalent) in a suitable volume of anhydrous pyridine in a round-bottom flask equipped with a magnetic stir bar. The flask should be oven-dried and cooled under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture contamination.

-

Acetylation: Cool the solution to 0 °C using an ice bath. Slowly add acetic anhydride (at least 5 equivalents, one for each hydroxyl group) to the stirred solution.

-

Reaction Monitoring: Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC). The product, Syringin pentaacetate, will have a higher Rf value (be less polar) than the starting material, syringin.

-

Work-up: Once the reaction is complete, quench the reaction by the slow addition of ice-cold water. Transfer the mixture to a separatory funnel and dilute with dichloromethane (DCM).

-

Extraction: Wash the organic layer sequentially with 1 M hydrochloric acid (to remove pyridine), saturated sodium bicarbonate solution (to neutralize any remaining acid), and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purification: Purify the crude Syringin pentaacetate by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to yield the pure product.

-

Characterization: Confirm the identity and purity of the synthesized Syringin pentaacetate using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

Synthesis Workflow

Caption: Workflow for the synthesis of Syringin pentaacetate.

Potential Biological Activities and Signaling Pathways

The biological activities of Syringin pentaacetate have not been extensively reported. However, based on the known pharmacological effects of syringin, it is plausible that the acetylated derivative may exhibit similar or enhanced activities due to its increased lipophilicity, which could lead to improved cell permeability and bioavailability.

Anti-Inflammatory and Immunomodulatory Effects

Syringin has been shown to possess significant anti-inflammatory and immunomodulatory properties.[2] It can suppress the production of pro-inflammatory cytokines such as TNF-α and inhibit the proliferation of CD8+ T cells.[2] The anti-inflammatory effects of syringin are also associated with the inhibition of the NF-κB signaling pathway.[3] Given that inflammation is a key process in many diseases, Syringin pentaacetate could be a valuable lead compound for the development of novel anti-inflammatory agents.

Caption: Hypothesized anti-inflammatory action of Syringin pentaacetate.

Neuroprotective Effects

Syringin has demonstrated neuroprotective effects in various models of neuronal damage. It can protect against cerebral ischemia/reperfusion injury by inhibiting neuroinflammation.[4] This neuroprotective activity is linked to the inhibition of the Toll-like receptor 4 (TLR4) signaling pathway.[4][5] The enhanced lipophilicity of Syringin pentaacetate might improve its ability to cross the blood-brain barrier, potentially leading to more potent neuroprotective effects.

Caption: Hypothesized neuroprotective mechanism of Syringin pentaacetate.

Antioxidant Activity

Syringin exhibits antioxidant properties by scavenging free radicals and enhancing the activity of antioxidant enzymes.[6][7] This activity contributes to its protective effects against oxidative stress-related cellular damage. Syringin pentaacetate is expected to retain antioxidant capacity, although the acetylation of phenolic hydroxyls might modulate this activity.

Antihyperglycemic Effects

Studies have shown that syringin possesses antihyperglycemic effects, potentially through the stimulation of glucose uptake in muscle cells and enhancement of glycogen synthesis in hepatocytes.[8] This suggests a potential role for Syringin and its derivatives in the management of diabetes.

Table 2: Summary of Known Biological Activities of Syringin (Parent Compound)

| Biological Activity | Key Findings | Potential Signaling Pathway Involvement | Reference(s) |

| Anti-inflammatory | Inhibition of pro-inflammatory cytokine production. | NF-κB | [2][3] |

| Immunomodulatory | Suppression of CD8+ T cell proliferation. | - | [2] |

| Neuroprotective | Protection against cerebral ischemia/reperfusion injury. | TLR4 | [4][5] |

| Antioxidant | Scavenging of free radicals and enhancement of antioxidant enzymes. | SIRT1, NRF2/HO-1 | [6][7] |

| Antihyperglycemic | Stimulation of glucose uptake and glycogen synthesis. | - | [8] |

| Hepatoprotective | Protection against liver injury. | - | [3] |

| Bone Protection | Enhancement of bone formation. | - | [3] |

Spectroscopic Data (Reference: Syringin)

Table 3: Spectroscopic Data for Syringin

| Technique | Key Data Points | Reference(s) |

| ¹H-NMR | δH 6.87 (2H, br. s, H-2,6), 6.86 (1H, d, J = 15.6 Hz, H-7), 6.59 (1H, dt, J = 15.6, 4.8 Hz, H-8), 5.79 (1H, d, J = 6.4 Hz, H-1′), 4.57 (1H, d, J = 3.8 Hz, H-9), 3.74 (6H, s, H-OCH₃) | [9] |

| ¹³C-NMR | Data available in referenced literature. | [3] |

| Mass Spectrometry | Molecular Weight: 372.4 g/mol | [9] |

| UV-Vis | λmax at 221 nm and 266 nm (in Methanol) | [3] |

| IR | Data available in referenced literature. | [3] |

Conclusion and Future Directions

Syringin pentaacetate is a derivative of the pharmacologically active natural product, syringin. While direct experimental data on the pentaacetate is scarce, its synthesis is straightforward, and its altered physicochemical properties suggest the potential for enhanced biological activity. Future research should focus on the full characterization of Syringin pentaacetate and a systematic evaluation of its pharmacological effects, particularly in the areas of inflammation, neuroprotection, and metabolic disorders. Comparative studies with syringin will be crucial to understand the impact of acetylation on its therapeutic potential. The development of robust in vitro and in vivo models will be essential to elucidate its mechanisms of action and to explore its viability as a drug candidate.

References

- 1. bmse010059 Syringin Acetate at BMRB [bmrb.io]

- 2. researchgate.net [researchgate.net]

- 3. Frontiers | Syringin: a naturally occurring compound with medicinal properties [frontiersin.org]

- 4. Syringin protects against cerebral ischemia/reperfusion injury via inhibiting neuroinflammation and TLR4 signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. phcog.com [phcog.com]

- 6. Syringin exerts anti-inflammatory and antioxidant effects by regulating SIRT1 signaling in rat and cell models of acute myocardial infarction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Syringin exerts anti‐inflammatory and antioxidant effects by regulating SIRT1 signaling in rat and cell models of acute myocardial infarction - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Hypoglycemic effect of syringin from Eleutherococcus senticosus in streptozotocin-induced diabetic rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Protocatechuic Acid and Syringin from Saussurea neoserrata Nakai Attenuate Prostaglandin Production in Human Keratinocytes Exposed to Airborne Particulate Matter - PMC [pmc.ncbi.nlm.nih.gov]

Syringin Pentaacetate: A Comprehensive Technical Guide for Researchers

For the attention of researchers, scientists, and professionals in drug development, this document provides a detailed overview of the physicochemical properties, synthesis, and potential biological significance of Syringin pentaacetate.

Introduction

Syringin, a phenylpropanoid glycoside, is a well-documented bioactive compound with a range of pharmacological activities, including immunomodulatory, anti-inflammatory, and neuroprotective effects. Its therapeutic potential is often linked to its influence on key signaling pathways, such as the NF-κB pathway. To enhance its bioavailability and explore structure-activity relationships, derivatives of Syringin are of significant interest. Syringin pentaacetate, the acetylated form of Syringin, represents a key derivative with modified physicochemical properties that may influence its biological activity and pharmacokinetic profile. This technical guide consolidates the available information on Syringin pentaacetate, providing a resource for its synthesis, characterization, and further investigation.

Physicochemical Properties

The acetylation of the five hydroxyl groups in Syringin to form Syringin pentaacetate results in a significant alteration of its physical and chemical characteristics. These changes, particularly in polarity and solubility, are critical for its potential application in drug delivery and development.

| Property | Value | Reference |

| Molecular Formula | C₂₇H₃₄O₁₄ | [1] |

| Molecular Weight | 582.55 g/mol | [1] |

| Melting Point | 109-111 °C | [1] |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | [1] |

| CAS Number | 92233-55-1 | [1] |

Synthesis and Characterization

Experimental Protocol: Acetylation of Syringin

The following is a generalized protocol for the acetylation of a phenolic glycoside like Syringin, based on established chemical principles for the acetylation of alcohols and phenols.

Materials:

-

Syringin

-

Acetic anhydride

-

Pyridine (or anhydrous sodium acetate)

-

Dichloromethane (or other suitable aprotic solvent)

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

-

Ethyl acetate and hexane (or other suitable eluents)

Procedure:

-

Dissolve Syringin in a suitable aprotic solvent such as dichloromethane or pyridine.

-

Add an excess of acetic anhydride to the solution.

-

If not using pyridine as the solvent, add a catalytic amount of a base like pyridine or an excess of anhydrous sodium acetate.

-

Stir the reaction mixture at room temperature for several hours to overnight. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by slowly adding a saturated solution of sodium bicarbonate to neutralize the excess acetic anhydride and any acetic acid formed.

-

Extract the aqueous layer with dichloromethane.

-

Combine the organic layers and wash with water and then brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude Syringin pentaacetate.

-

Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to yield pure Syringin pentaacetate.

Characterization

The successful synthesis of Syringin pentaacetate would be confirmed through a combination of spectroscopic techniques. Although specific spectral data for Syringin pentaacetate were not found in the initial literature search, the expected spectral features can be inferred based on the structure and data from the parent compound, Syringin.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum is expected to show the disappearance of the signals corresponding to the hydroxyl protons of Syringin. New, sharp singlets would appear in the upfield region (around δ 2.0-2.2 ppm), corresponding to the methyl protons of the five newly introduced acetyl groups. The signals for the aromatic and glycosidic protons would likely experience a downfield shift due to the electronic effects of the acetyl groups.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon signals of the glucose moiety and the sinapyl alcohol backbone are expected to shift upon acetylation. New signals corresponding to the carbonyl carbons of the acetyl groups would appear in the downfield region (around δ 170 ppm), and signals for the acetyl methyl carbons would be observed in the upfield region (around δ 20-21 ppm).

-

IR (Infrared) Spectroscopy: A prominent new absorption band corresponding to the C=O stretching vibration of the ester functional groups would be expected to appear around 1735-1750 cm⁻¹. The broad O-H stretching band present in the spectrum of Syringin (around 3400 cm⁻¹) would be absent in the spectrum of the fully acetylated product.

-

MS (Mass Spectrometry): The mass spectrum of Syringin pentaacetate should show a molecular ion peak (or pseudomolecular ion peak, e.g., [M+Na]⁺) corresponding to its molecular weight of 582.55 g/mol . Fragmentation patterns would likely involve the loss of acetyl groups and cleavage of the glycosidic bond.

Biological Activity and Signaling Pathways

The biological activity of Syringin has been extensively studied, with a significant focus on its anti-inflammatory properties, which are often mediated through the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway. The NF-κB pathway is a crucial regulator of the inflammatory response, and its dysregulation is implicated in numerous inflammatory diseases.

While direct experimental evidence for the biological activity of Syringin pentaacetate is currently lacking in the scientific literature, the acetylation of phenolic compounds can have varied effects on their biological efficacy. In some cases, acetylation can increase the lipophilicity of a compound, potentially enhancing its cell membrane permeability and leading to improved bioavailability and intracellular concentration. This could translate to similar or even enhanced biological activity compared to the parent compound.

It is hypothesized that Syringin pentaacetate may act as a prodrug of Syringin. A prodrug is an inactive or less active compound that is metabolized in the body to release the active parent drug. In this scenario, the acetyl groups of Syringin pentaacetate could be cleaved by esterase enzymes present in the body, releasing Syringin to exert its therapeutic effects. This prodrug strategy could potentially overcome limitations of Syringin's own pharmacokinetic profile.

Experimental Workflow for Investigating NF-κB Inhibition

To investigate the potential inhibitory effect of Syringin pentaacetate on the NF-κB pathway, a standard in vitro assay can be employed. The following workflow outlines a typical experimental approach.

NF-κB Signaling Pathway

The canonical NF-κB signaling pathway is a primary target for anti-inflammatory drug discovery. The diagram below illustrates the key steps in this pathway and the potential point of intervention for a compound like Syringin or its pentaacetate derivative.

Future Directions

The study of Syringin pentaacetate is still in its nascent stages. To fully understand its potential as a therapeutic agent, further research is warranted in the following areas:

-

Complete Spectroscopic Characterization: Detailed 1D and 2D NMR, high-resolution mass spectrometry, and IR data are essential for the unambiguous identification and quality control of Syringin pentaacetate.

-

Pharmacokinetic Studies: In vivo studies are needed to determine the absorption, distribution, metabolism, and excretion (ADME) profile of Syringin pentaacetate and to confirm if it acts as a prodrug for Syringin.

-

In-depth Biological Evaluation: A comprehensive assessment of the biological activities of Syringin pentaacetate, including its anti-inflammatory, antioxidant, and neuroprotective effects, is required. Direct comparisons with Syringin will be crucial to understand the impact of acetylation.

-

Mechanism of Action Studies: Elucidating the precise molecular targets and signaling pathways modulated by Syringin pentaacetate will provide a deeper understanding of its therapeutic potential.

Conclusion

Syringin pentaacetate is a derivative of the bioactive natural product Syringin with altered physicochemical properties that may offer advantages in a therapeutic context. While its synthesis is straightforward, a comprehensive characterization and biological evaluation are currently lacking in the public domain. This technical guide provides a framework for researchers to pursue the synthesis, characterization, and investigation of the biological activities of Syringin pentaacetate, with a particular focus on its potential as an inhibitor of the NF-κB signaling pathway. Further research in this area is crucial to unlock the full therapeutic potential of this promising compound.

References

An In-depth Technical Guide to the Lipophilicity and Solubility of Syringin Pentaacetate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the lipophilicity and solubility of syringin pentaacetate, a peracetylated derivative of the naturally occurring phenylpropanoid glycoside, syringin. While direct experimental quantitative data for syringin pentaacetate is limited in publicly available literature, this guide synthesizes known information about the parent compound, syringin, qualitative data for syringin pentaacetate, and established principles of how acetylation affects physicochemical properties. Furthermore, it details the standard experimental protocols for determining these crucial drug development parameters.

Introduction: The Impact of Acetylation on Physicochemical Properties

Syringin, a glycoside found in various plants, exhibits a range of biological activities. However, its inherent polarity, due to multiple hydroxyl groups, can limit its passive diffusion across biological membranes, affecting its bioavailability. Acetylation of these hydroxyl groups to form syringin pentaacetate is a common chemical modification strategy to increase lipophilicity. This alteration is expected to significantly influence its solubility profile, favoring nonpolar organic solvents over aqueous media, and to enhance its membrane permeability. Understanding these changes is critical for its potential development as a therapeutic agent.

Quantitative Data Summary

While specific experimentally determined quantitative data for syringin pentaacetate remains to be published, the following tables summarize the available qualitative and quantitative data for both syringin and syringin pentaacetate for a comparative understanding.

Table 1: Solubility Data

| Compound | Solvent | Solubility | Temperature | Source |

| Syringin | Ethanol | Quantitative data not found | Not specified | [1] |

| DMSO | Quantitative data not found | Not specified | [1] | |

| Hot Water | Soluble | Not specified | [1] | |

| Cold Water | Slightly soluble | Not specified | [1] | |

| Acetone | Slightly soluble | Not specified | [1] | |

| Benzene | Insoluble | Not specified | [1] | |

| Chloroform | Insoluble | Not specified | [1] | |

| Ether | Insoluble | Not specified | [1] | |

| Syringin Pentaacetate | Chloroform | Soluble (qualitative) | Not specified | - |

| Dichloromethane | Soluble (qualitative) | Not specified | - | |

| Ethyl Acetate | Soluble (qualitative) | Not specified | - | |

| DMSO | Soluble (qualitative) | Not specified | - | |

| Acetone | Soluble (qualitative) | Not specified | - |

Table 2: Lipophilicity Data

| Compound | Parameter | Value | Method | Source |

| Syringin | Predicted LogP | -0.8 | Computational | - |

| Syringin Pentaacetate | Experimental LogP | Data not available | - | - |

Experimental Protocols

The following are detailed methodologies for the experimental determination of solubility and lipophilicity, which would be applicable to syringin pentaacetate.

Solubility Determination: Shake-Flask Method

The equilibrium solubility of syringin pentaacetate in various solvents can be determined using the well-established shake-flask method.

Protocol:

-

Sample Preparation: An excess amount of syringin pentaacetate is added to a known volume of the selected solvent (e.g., phosphate-buffered saline pH 7.4, ethanol, DMSO) in a sealed vial.

-

Equilibration: The vials are agitated in a temperature-controlled shaker bath (e.g., 25 °C or 37 °C) for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, the suspension is allowed to stand, or is centrifuged, to separate the undissolved solid from the saturated solution.

-

Quantification: An aliquot of the clear supernatant is carefully removed, diluted appropriately, and the concentration of syringin pentaacetate is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Data Analysis: The solubility is reported in units of mg/mL or mM. The experiment should be performed in triplicate to ensure accuracy.

Lipophilicity Determination: Shake-Flask Method for LogP

The octanol-water partition coefficient (LogP) is a standard measure of lipophilicity. The shake-flask method is the traditional and most reliable method for its determination.

Protocol:

-

Solvent Saturation: Equal volumes of n-octanol and water (or a relevant buffer, e.g., phosphate buffer pH 7.4 for LogD determination) are mixed and shaken vigorously for 24 hours to ensure mutual saturation. The two phases are then separated.

-

Sample Partitioning: A known amount of syringin pentaacetate is dissolved in the pre-saturated n-octanol. A defined volume of this solution is then mixed with a defined volume of the pre-saturated water/buffer in a sealed container.

-

Equilibration: The mixture is gently agitated for a sufficient time (e.g., 2-24 hours) to allow for the partitioning of the compound between the two phases to reach equilibrium.

-

Phase Separation: The mixture is centrifuged to ensure complete separation of the n-octanol and aqueous layers.

-

Quantification: The concentration of syringin pentaacetate in both the n-octanol and aqueous phases is determined by a suitable analytical technique, such as HPLC-UV.

-

Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of the analyte in the n-octanol phase to its concentration in the aqueous phase. LogP is the base-10 logarithm of P.

Visualization of Physicochemical Transformation

The following diagram illustrates the chemical transformation from syringin to syringin pentaacetate and the resulting shift in physicochemical properties.

Caption: Transformation of Syringin to Syringin Pentaacetate and its Physicochemical Consequences.

Conclusion

The acetylation of syringin to syringin pentaacetate fundamentally alters its physicochemical properties, leading to a significant increase in lipophilicity and a shift in its solubility profile towards nonpolar organic solvents. While direct quantitative experimental data for syringin pentaacetate is not yet widely available, the established principles of chemical modification and the provided experimental protocols offer a robust framework for researchers and drug development professionals to characterize this promising derivative. The enhanced lipophilicity of syringin pentaacetate suggests a higher potential for crossing biological membranes, which may translate to improved bioavailability and therapeutic efficacy, warranting further investigation into its pharmacological profile.

References

An In-depth Technical Guide on Exploratory Studies of Acetylated Phenylpropanoid Glycosides

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phenylpropanoid glycosides (PPGs) are a diverse class of naturally occurring phenolic compounds widely distributed in the plant kingdom.[1][2] Characterized by a C6-C3 phenylpropanoid skeleton linked to a sugar moiety, these compounds have garnered significant attention for their broad spectrum of pharmacological activities, including antioxidant, anti-inflammatory, neuroprotective, and enzyme inhibitory effects.[1][3] Acetylation, a common structural modification of PPGs, has been shown to modulate their biological activity, often enhancing their therapeutic potential. This technical guide provides a comprehensive overview of exploratory studies on acetylated phenylpropanoid glycosides, focusing on their synthesis, biological evaluation, and underlying mechanisms of action. Detailed experimental protocols, quantitative biological data, and visual representations of key signaling pathways are presented to facilitate further research and drug development in this promising area.

Introduction to Acetylated Phenylpropanoid Glycosides

Phenylpropanoid glycosides are secondary metabolites that play various roles in plant defense and physiology. Their basic structure consists of a phenylpropanoid aglycone, such as cinnamic acid, p-coumaric acid, caffeic acid, or ferulic acid, attached to a sugar molecule, commonly glucose or rhamnose, via a glycosidic bond. Acetyl groups can be found attached to the sugar moiety, and the number and position of these groups contribute to the vast structural diversity of this compound class. This structural variability is a key determinant of their biological activity. While the low natural abundance of many PPGs presents a challenge for their isolation and study, advances in synthetic chemistry and biotechnology are enabling more in-depth investigations into their therapeutic properties.[1][4][5]

Biological Activities and Quantitative Data

Acetylated phenylpropanoid glycosides exhibit a wide range of biological activities. The addition of acetyl groups can influence the lipophilicity, bioavailability, and interaction of these molecules with biological targets. The following tables summarize the quantitative data from various studies, highlighting the potential of these compounds in different therapeutic areas.

Table 1: Enzyme Inhibitory Activity of Acetylated and Other Phenylpropanoid Glycosides

| Compound | Target Enzyme | IC50 (µM) | Source |

| 2'-acetylacteoside | Aldose Reductase (rat lens) | 0.071 | [6] |

| Plantamajoside (PMS) | Sortase A (S. aureus) | 22.93 µg/mL | [3] |

| Phenylpropanoid Sucrose Esters | Acetylcholinesterase | - | [3] |

| Synthetic PPGs (e.g., 10b, 10l, 16b-d) | Acetylcholinesterase/Xanthine Oxidase | Moderate inhibition | [1] |

Table 2: Antioxidant and Anti-inflammatory Activities of Phenylpropanoid Glycosides

| Compound/Extract | Assay | IC50 | Source |

| Phaneroside A (6) | NO production in LPS-induced BV-2 microglial cells | 6.7 µM | [3] |

| Phaneroside V (21) | NO production in LPS-induced BV-2 microglial cells | 5.2 µM | [3] |

| Phanerosides (5, 15, 17, 24) | DPPH radical scavenging | 34.9 - 43.9 µM | [3] |

| Calceolarioside A | Hydroxyl radical scavenging | 4.15 ± 0.07 µM | [7] |

| Calceolarioside A | Total ROS inhibitory activity | 40.32 ± 0.09 µM | [7] |

| Calceolarioside A | Peroxynitrite scavenging | 2.26 ± 0.03 µM | [7] |

| Biosynthesized PPG analogs (9-13) | DPPH radical scavenging | 16.0 - 23.03 µM | [8] |

| Acteoside | DPPH radical scavenging | 58.1 ± 0.6 μM | [9] |

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of acetylated phenylpropanoid glycosides.

Synthesis of Acetylated Phenylpropanoid Glycosides

Objective: To synthesize acetylated phenylpropanoid glycosides through a multi-step chemical process. This protocol is based on a general approach and may require optimization for specific target molecules.[1][2]

Materials:

-

Starting phenylpropanoid aglycone (e.g., caffeic acid)

-

Protected sugar donor (e.g., peracetylated glucopyranosyl bromide)

-

Coupling agents (e.g., silver triflate, mercury cyanide)

-

Solvents (e.g., dichloromethane, acetonitrile, methanol)

-

De-acetylating agent (e.g., sodium methoxide in methanol)

-

Acetylating agent (e.g., acetic anhydride, pyridine)

-

Silica gel for column chromatography

-

TLC plates

Procedure:

-

Glycosylation:

-

Dissolve the phenylpropanoid aglycone and a suitable protected sugar donor in an anhydrous solvent (e.g., dichloromethane) under an inert atmosphere.

-

Add a coupling agent (e.g., silver triflate) and stir the reaction at room temperature until completion (monitor by TLC).

-

Quench the reaction, dilute with an organic solvent, and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to obtain the glycosylated phenylpropanoid.

-

-

De-protection (De-acetylation):

-

Dissolve the glycosylated product in anhydrous methanol.

-

Add a catalytic amount of sodium methoxide and stir at room temperature until all acetyl groups are removed (monitor by TLC).

-

Neutralize the reaction with an acidic resin, filter, and concentrate the filtrate.

-

Purify the de-acetylated product if necessary.

-

-

Selective Acetylation:

-

Dissolve the de-protected phenylpropanoid glycoside in a mixture of pyridine and acetic anhydride.

-

Stir the reaction at room temperature for a specified time to achieve the desired level of acetylation. The reaction time will influence the number and position of acetyl groups.

-

Quench the reaction with ice-water and extract the product with an organic solvent.

-

Wash the organic layer with dilute acid, water, and brine.

-

Dry the organic layer, concentrate, and purify the acetylated phenylpropanoid glycoside by silica gel column chromatography or preparative HPLC.

-

Isolation and Purification by High-Speed Counter-Current Chromatography (HSCCC)

Objective: To isolate and purify acetylated phenylpropanoid glycosides from a crude plant extract.[10][11][12][13]

Materials:

-

Crude plant extract enriched with phenylpropanoid glycosides

-

Two-phase solvent system (e.g., ethyl acetate-n-butanol-water)

-

HSCCC instrument

-

HPLC system for fraction analysis

Procedure:

-

Solvent System Selection:

-

Select a suitable two-phase solvent system based on the polarity of the target compounds. The partition coefficient (K) of the target compounds should be between 0.5 and 2.0.

-

Prepare the solvent system by mixing the solvents in a separatory funnel and allowing the phases to separate.

-

-

HSCCC Operation:

-

Fill the HSCCC column with the stationary phase (typically the lower phase).